Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Benzoyl Imino Group: The benzoyl imino group can be formed by reacting the benzothiazole derivative with 4-(dimethylamino)benzoyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves esterification with methyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl imino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the benzoyl imino group.
Substitution: Substituted derivatives at the benzoyl imino group.
Scientific Research Applications
Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-hydroxy-1,3-benzothiazol-3-yl]acetate
- Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-ethoxy-1,3-benzothiazol-3-yl]acetate
Uniqueness
Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a fluorescent probe or therapeutic agent compared to similar compounds with different substituents.
Properties
IUPAC Name |
methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-22(2)14-7-5-13(6-8-14)19(25)21-20-23(12-18(24)27-4)16-10-9-15(26-3)11-17(16)28-20/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQTNSTCWJXJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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